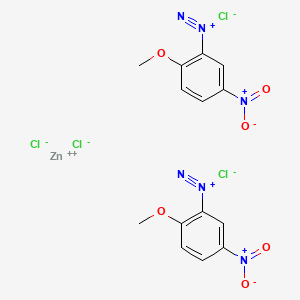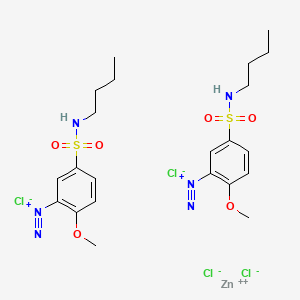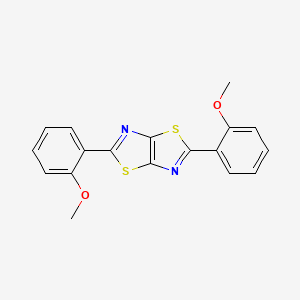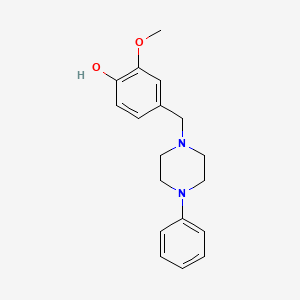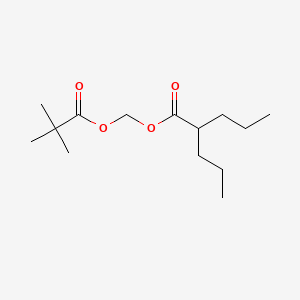
Valproate pivoxil
描述
丙戊酸匹沃酯是一种抗惊厥化合物,主要用于治疗癫痫。 它是丙戊酸的甲基丙烯酰氧甲酯衍生物,可能是丙戊酸的前药 。 该化合物以其稳定情绪和预防癫痫发作的能力而闻名,使其成为神经学领域中一种有价值的药物 .
准备方法
合成路线和反应条件: 丙戊酸匹沃酯是通过丙戊酸与甲基丙烯酰氧甲基氯反应的酯化反应合成的。 该反应通常涉及使用吡啶等碱来中和反应过程中形成的盐酸 .
工业生产方法: 在工业环境中,丙戊酸匹沃酯的生产涉及大规模的酯化工艺。 反应条件经过优化,以确保最终产品的高产率和纯度。 该工艺可能涉及使用溶剂和催化剂来提高反应速率和效率 .
化学反应分析
反应类型: 丙戊酸匹沃酯会发生各种化学反应,包括水解、氧化和还原。
常见试剂和条件:
水解: 在水或水溶液存在的情况下,丙戊酸匹沃酯可以水解生成丙戊酸和新戊酸。
氧化: 氧化剂可以将丙戊酸匹沃酯转化为相应的羧酸。
还原: 还原剂可以还原酯基,形成醇衍生物。
形成的主要产物: 这些反应形成的主要产物包括丙戊酸、新戊酸和各种醇衍生物 .
科学研究应用
丙戊酸匹沃酯在科学研究中有着广泛的应用:
化学: 它被用作模型化合物来研究酯化和水解反应。
生物学: 研究人员使用丙戊酸匹沃酯来研究它对细胞过程和基因表达的影响。
医学: 它被广泛地研究其抗惊厥特性及其在治疗其他神经系统疾病方面的潜在用途。
作用机制
丙戊酸匹沃酯的作用机制涉及其在体内转化为丙戊酸。 丙戊酸增加脑中γ-氨基丁酸(GABA)的可用性,GABA是一种抑制性神经递质。 该作用有助于稳定神经元活动并防止癫痫发作。 此外,丙戊酸抑制组蛋白脱乙酰酶,这可以改变基因表达并有助于其治疗效果 .
类似化合物:
丙戊酸: 丙戊酸匹沃酯的母体化合物,广泛用作抗惊厥药。
丙戊酰胺: 丙戊酸的另一种衍生物,具有类似的抗惊厥特性。
戊硝安定: 丙戊酸的结构类似物,具有稳定情绪的作用
独特之处: 丙戊酸匹沃酯因其酯结构而独一无二,使其能够充当前药。 这种结构修饰可以增强其生物利用度,并提供更受控的活性化合物丙戊酸的释放 .
相似化合物的比较
Valproic Acid: The parent compound of valproate pivoxil, used widely as an anticonvulsant.
Valpromide: Another derivative of valproic acid with similar anticonvulsant properties.
Valnoctamide: A structural analog of valproic acid with mood-stabilizing effects
Uniqueness: this compound is unique due to its ester structure, which allows it to act as a prodrug. This structural modification can enhance its bioavailability and provide a more controlled release of the active compound, valproic acid .
属性
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 2-propylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-6-8-11(9-7-2)12(15)17-10-18-13(16)14(3,4)5/h11H,6-10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJEFRLDEQKSNLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228089 | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77372-61-3 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl 2-propylpentanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77372-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Valproate pivoxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077372613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Valproate pivoxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40228089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Valproate pivoxil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VALPROATE PIVOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F5A05A29T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


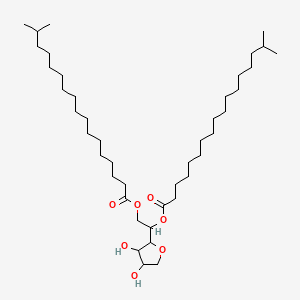
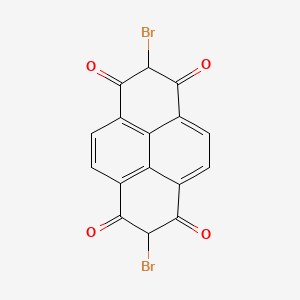
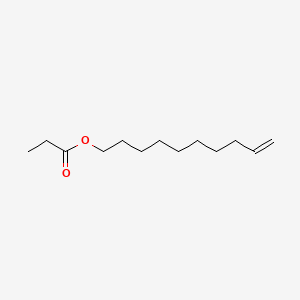
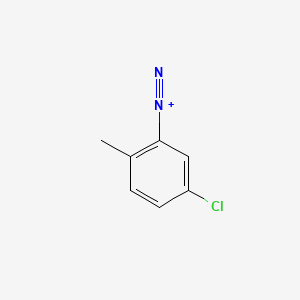
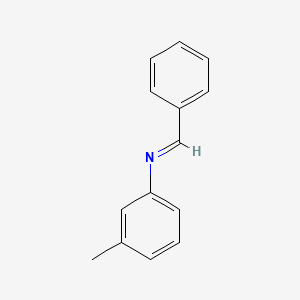
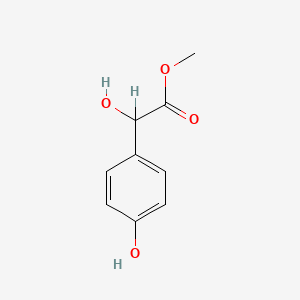
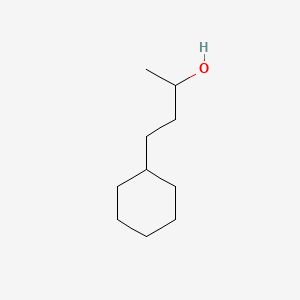
![4-(3'-Methyl-2,2'-spirobi[2H-1-benzopyran]-7-YL)morpholine](/img/structure/B1617008.png)
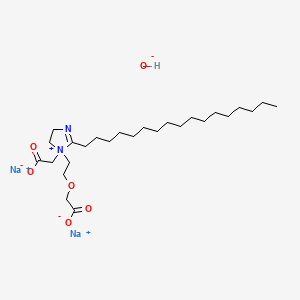
![2-Naphthalenesulfonic acid, 8-[[4-[(4-amino-3-sulfophenyl)azo]-6-sulfo-1-naphthalenyl]azo]-5-[[6-(benzoylamino)-1-hydroxy-3-sulfo-2-naphthalenyl]azo]-, tetrasodium salt](/img/structure/B1617013.png)
